molecular formula C22H26N2O5 B2855277 3-(2-(3-Methoxyphenoxy)acetamido)cyclohexyl phenylcarbamate CAS No. 1351653-58-1

3-(2-(3-Methoxyphenoxy)acetamido)cyclohexyl phenylcarbamate

Cat. No.: B2855277
CAS No.: 1351653-58-1
M. Wt: 398.459
InChI Key: VSOPQIXBSGCTOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-(3-Methoxyphenoxy)acetamido)cyclohexyl phenylcarbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexyl ring, a phenylcarbamate group, and a methoxyphenoxyacetamido moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(3-Methoxyphenoxy)acetamido)cyclohexyl phenylcarbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 3-Methoxyphenoxyacetic Acid: This can be achieved by reacting 3-methoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Amidation: The 3-methoxyphenoxyacetic acid is then converted to its corresponding amide by reacting with cyclohexylamine under appropriate conditions.

    Carbamoylation: The final step involves the reaction of the amide with phenyl isocyanate to form the desired this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-(3-Methoxyphenoxy)acetamido)cyclohexyl phenylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine under appropriate conditions.

    Substitution: The phenylcarbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(2-(3-Formylphenoxy)acetamido)cyclohexyl phenylcarbamate.

    Reduction: Formation of 3-(2-(3-Methoxyphenoxy)ethylamino)cyclohexyl phenylcarbamate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-(3-Methoxyphenoxy)acetamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-(3-Hydroxyphenoxy)acetamido)cyclohexyl phenylcarbamate
  • 3-(2-(3-Methylphenoxy)acetamido)cyclohexyl phenylcarbamate
  • 3-(2-(3-Chlorophenoxy)acetamido)cyclohexyl phenylcarbamate

Uniqueness

3-(2-(3-Methoxyphenoxy)acetamido)cyclohexyl phenylcarbamate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to interact with biological membranes and targets.

Properties

IUPAC Name

[3-[[2-(3-methoxyphenoxy)acetyl]amino]cyclohexyl] N-phenylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-27-18-10-6-11-19(14-18)28-15-21(25)23-17-9-5-12-20(13-17)29-22(26)24-16-7-3-2-4-8-16/h2-4,6-8,10-11,14,17,20H,5,9,12-13,15H2,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSOPQIXBSGCTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)NC2CCCC(C2)OC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.